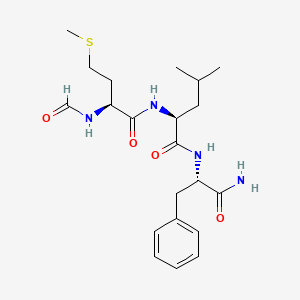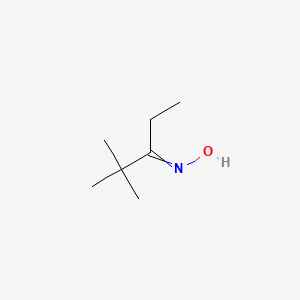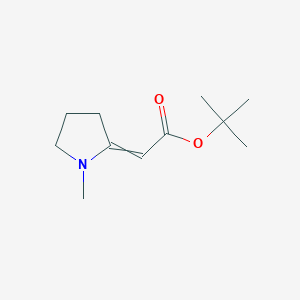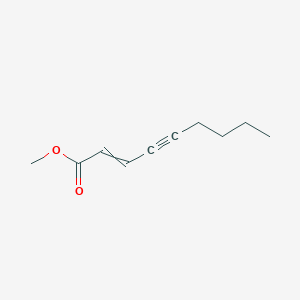
Methyl non-2-en-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl non-2-en-4-ynoate, also known as 2-Nonynoic acid, methyl ester, is an organic compound with the molecular formula C10H16O2. It is a ynoate ester, characterized by the presence of both an alkyne and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl non-2-en-4-ynoate can be synthesized through various methods. One common method involves the reaction of 2-nonynoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl non-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Non-2-ynoic acid.
Reduction: Methyl non-2-en-4-enoate or methyl nonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl non-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl non-2-en-4-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new ring structures. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by specific enzymes or catalysts, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nonynoate
- 1-Octynecarboxylic acid, methyl ester
- Methyl octyne carbonate
Uniqueness
Methyl non-2-en-4-ynoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
75066-86-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
methyl non-2-en-4-ynoate |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-5H2,1-2H3 |
Clave InChI |
VFZSBDWDBGNHLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


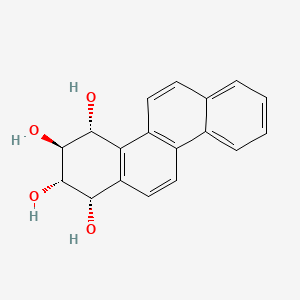
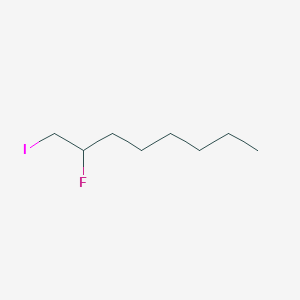
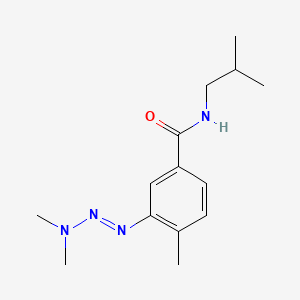
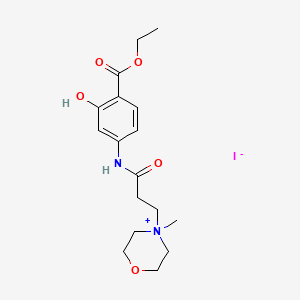

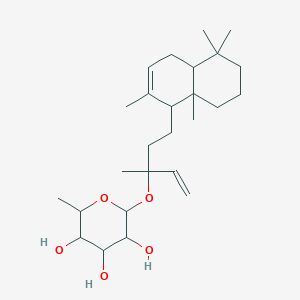
![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
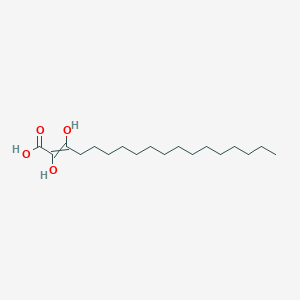
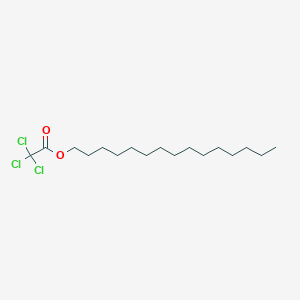
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
